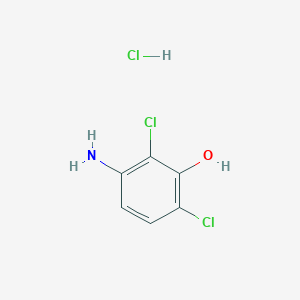

2,6-Dichloro-3-aminophenol hydrochloride

Description

Contextualization within Chlorinated Aromatic Amines and Phenols

Chlorinated aromatic amines and phenols are foundational classes of organic compounds. Aromatic amines are derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by an aryl group, and they are crucial intermediates in the synthesis of dyes and pharmaceuticals. researchgate.net Phenols, characterized by a hydroxyl group attached to an aromatic ring, and their chlorinated derivatives are of substantial commercial interest, serving as precursors for products ranging from antiseptics to herbicides. mdpi.comresearchgate.net

The combination of these features in one molecule—as seen in chlorinated aminophenols—creates a compound with multifaceted chemical properties. The amino group imparts basic characteristics, while the phenolic hydroxyl group is acidic. researchgate.net The presence and position of the chlorine atoms, which are electron-withdrawing, further modify the reactivity of the aromatic ring and the acidity of the phenolic proton. For instance, the pKa of 2,6-dichlorophenol (B41786) is 6.78, making it significantly more acidic than phenol (B47542) (pKa 9.95). wikipedia.org This complex interplay of functional groups makes chlorinated aminophenols a subject of significant interest in synthetic chemistry.

Significance in Advanced Organic Chemistry and Intermediate Synthesis

2,6-Dichloro-3-aminophenol hydrochloride serves as a valuable intermediate in advanced organic chemistry. openaccessjournals.comwalshmedicalmedia.com Aromatic compounds are central to the synthesis of pharmaceuticals, agrochemicals, and polymers. openaccessjournals.comwalshmedicalmedia.com The specific arrangement of the amino, hydroxyl, and chloro substituents on the benzene (B151609) ring of this compound dictates its reactivity and makes it a specialized building block for creating more complex molecules. cymitquimica.com

Aminophenol derivatives are recognized as important intermediates in the production of dyes, pharmaceuticals, and agrochemicals. researchgate.netnih.govprecedenceresearch.com For example, a related isomer, 2,6-dichloro-4-aminophenol, is a key intermediate in the synthesis of the insecticide hexaflumuron. google.compatsnap.com The synthesis of such compounds often involves multi-step processes, such as the nitration of a dichlorophenol followed by reduction, or the chlorination of a para-aminophenol derivative. google.compatsnap.com The development of efficient synthetic routes, including electrochemical methods for chlorination, is an active area of research. rsc.org The unique substitution pattern of this compound makes it a candidate for the synthesis of novel compounds where this specific isomeric structure is required.

| Identifier | Value |

|---|---|

| CAS Number | 61693-43-4 chemical-suppliers.euchemicalbook.com |

| Molecular Formula | C₆H₆Cl₃NO cymitquimica.comachemblock.comlead-sciences.com |

| Molecular Weight | 214.48 g/mol achemblock.comlead-sciences.com |

| IUPAC Name | 3-amino-2,6-dichlorophenol hydrochloride |

| Synonyms | Phenol, 3-amino-2,6-dichloro-, hydrochloride clearsynth.com |

Challenges and Opportunities in Research on Chlorinated Aminophenols

The study and application of chlorinated aminophenols present distinct challenges and opportunities for researchers.

Research Challenges:

Regioselective Synthesis: A primary challenge in the synthesis of polychlorinated phenols and anilines is achieving regioselectivity—the ability to add chlorine atoms at specific positions on the aromatic ring. Electrophilic chlorination of phenols can produce a mixture of ortho and para isomers, which are often difficult and costly to separate. mdpi.comresearchgate.net The development of synthetic strategies that yield a single, pure isomer is a significant hurdle. researchgate.netresearchgate.net

Complex Reactivity: The interaction between the activating, ortho-para directing amino and hydroxyl groups and the deactivating, yet also ortho-para directing, chlorine atoms complicates reaction outcomes. This makes predicting the site of further functionalization challenging.

Analytical Complexity: Distinguishing between and quantifying structural isomers within a mixture requires sophisticated analytical techniques. Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for the accurate identification and analysis of these compounds. nih.govnemi.govthermofisher.comgov.bc.ca

Research Opportunities:

Novel Synthetic Routes: There is a continuous search for more efficient, scalable, and environmentally sustainable methods for synthesizing aromatic compounds. This includes the development of catalyst-free electrochemical procedures for the chlorination of aminophenol derivatives, which can offer high yields and reduce waste. rsc.org

Advanced Catalysis: The design of new catalysts that can direct chlorination to specific positions on the phenol or aniline (B41778) ring is a major area of opportunity. mdpi.comresearchgate.net Sulfur-containing catalysts, for example, have shown promise in enhancing para-selectivity during the chlorination of phenols with sulfuryl chloride. researchgate.netresearchgate.net

New Applications: The synthesis of novel, highly functionalized aromatic compounds from intermediates like this compound opens doors to new applications. openaccessjournals.com These derivatives could find use in the development of new materials, pharmaceuticals, and agrochemicals with unique properties. innospk.comjocpr.com

| Target Type | Starting Material | Key Reaction Steps | Common Reagents |

|---|---|---|---|

| 2,6-Dichloro-4-aminophenol | 2,6-Dichlorophenol | 1. Nitration 2. Reduction | Nitric acid, Hydrazine (B178648) hydrate (B1144303) or Catalytic hydrogenation google.compatsnap.com |

| 2,6-Dichloro-4-aminophenol | p-Nitroaniline | 1. Chlorination 2. Diazotization & Hydrolysis 3. Reduction | Chlorine, Nitrosylsulfuric acid, Toluene (B28343) patsnap.com |

| 2-Chloro-4-aminophenol | p-Nitrophenol | 1. Chlorination 2. Reduction | Chlorine, Hydrazine hydrate, Catalyst (e.g., GAC/FeCl₃) google.com |

Properties

IUPAC Name |

3-amino-2,6-dichlorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO.ClH/c7-3-1-2-4(9)5(8)6(3)10;/h1-2,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONMRRLXOLCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-87-5 | |

| Record name | Phenol, 3-amino-2,6-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210824-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2,6 Dichloro 3 Aminophenol Hydrochloride and Analogues

Catalytic Approaches in Synthesis

Catalysts are central to the efficiency, selectivity, and feasibility of synthesizing chlorinated aminophenols. They play indispensable roles in both the reduction of nitro groups and in C-N bond-forming amination reactions.

In the reduction of nitrophenols, transition metal catalysts are paramount. Platinum-based catalysts, such as 1% Pt/C, have shown high activity in the hydrogenation of p-nitrophenol. acs.org Nickel-based catalysts, including Raney nickel and nickel borides, are also widely used due to their high activity and lower cost compared to precious metals. chlorpars.comresearchgate.netakjournals.com Palladium catalysts are effective as well, though care must be taken to avoid dehalogenation. organic-chemistry.orggoogle.com The development of catalysts with enhanced activity and selectivity is an ongoing area of research, with studies exploring various metal nanoparticles and support materials. nih.govnih.govrsc.org

For chlorination-amination routes, palladium catalysis is the cornerstone of modern C-N cross-coupling. The Buchwald-Hartwig amination reaction relies on a palladium source and a carefully selected phosphine (B1218219) ligand. researchgate.netwiley.com The ligand's structure is critical to the catalyst's performance, influencing its activity and selectivity. researchgate.net The development of bulky, electron-rich phosphine ligands like BippyPhos and KPhos has enabled the amination of a wide range of aryl halides, including chlorides, with ammonia (B1221849) sources under relatively mild conditions. nih.govnih.gov

Table 1: Overview of Catalytic Systems in the Synthesis of Chlorinated Aminophenol Analogues

Optimization of Reaction Parameters and Conditions

To maximize yield and purity while minimizing side reactions, the careful control of reaction parameters such as temperature and time is essential.

Temperature is a critical parameter in nearly all synthetic steps. During the nitration of phenols, low temperatures (often below 20°C) are employed to control the highly exothermic reaction, prevent the formation of tarry by-products, and avoid polynitration. quora.comsciencemadness.orgstackexchange.com Maintaining a low temperature helps ensure the selective formation of the desired mononitro product. stackexchange.com

In the catalytic reduction of nitrophenols, temperature influences the reaction rate. Studies have been conducted across a range of temperatures, for example, from 40–90°C for the hydrogenation of p-nitrophenol using a nickel boride catalyst. chlorpars.com For the hydrogenation of 2,6-dichloro-4-nitrophenol (B181596), reaction temperatures between 50°C and 120°C have been reported, with a preference for 80-100°C. google.com

Reaction times are highly dependent on the specific methodology and the reactivity of the substrates and catalysts. Nitration reactions can range from 30 minutes to several hours. nih.govsciencemadness.org The catalytic reduction of nitrophenols can be very rapid, with some modern catalysts achieving complete conversion in minutes, while other systems may require several hours. guidechem.comrsc.orgnih.gov For instance, the reduction of 4-nitrophenol (B140041) can be complete in as little as 20-30 seconds with highly active silver nanoparticles, whereas a reduction of 2,6-dichloro-4-nitrophenol using hydrazine (B178648) hydrate (B1144303) is reported to take 3 hours. guidechem.comacs.org The progress of these reactions is often monitored to determine the optimal time for quenching the reaction to maximize the yield of the desired product. nih.govresearchgate.net

Table 2: Influence of Reaction Parameters on Synthesis of Aminophenol Analogues

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

Solvent Selection and Effects

The choice of solvent is a critical parameter in the synthesis of dichlorinated aminophenols, influencing reaction rates, yields, and the profile of impurities. In the multi-step synthesis of compounds like 2,6-dichloro-4-aminophenol, a close analogue, different solvents are employed for distinct stages such as nitration and reduction.

For the nitration of a precursor like 2,6-dichlorophenol (B41786), solvents such as carbon tetrachloride have been utilized. guidechem.com This choice facilitates the reaction with nitric acid while allowing for straightforward separation of the resulting nitrophenol intermediate. guidechem.com In other processes, toluene (B28343) is selected as the solvent for diazotization and subsequent hydrolysis reactions. patsnap.com The use of toluene is advantageous as it allows for direct layering and separation of the organic phase, which can then proceed to the next synthetic step without the need for energy-intensive processes like steam distillation. patsnap.com

In the subsequent reduction step to form the aminophenol, alcohols are commonly the solvents of choice. Methanol (B129727) and ethanol (B145695) are frequently mentioned. patsnap.comnih.gov For instance, the reduction of 2,6-dichloro-4-nitrophenol can be effectively carried out in ethanol. guidechem.com Alcohol-based solvents are suitable for catalytic hydrogenation reactions and often facilitate the precipitation of the final product upon cooling. guidechem.comnih.gov The selection of a particular solvent system is often guided by both its chemical compatibility with the reagents and its physical properties that aid in purification. digitellinc.com

Molar Ratios of Reactants and Reagents

The stoichiometry of reactants and reagents is a determining factor in the efficiency and selectivity of the synthesis of dichloroaminophenol derivatives. Precise control over molar ratios is essential to maximize the yield of the desired product while minimizing the formation of by-products.

In the synthesis of the intermediate 2,6-dichloro-4-nitrophenol from 2,6-dichlorophenol, a slight excess of the nitrating agent is typically used to ensure complete conversion of the starting material. A molar ratio of 2,6-dichlorophenol to 68% nitric acid may be around 1:1.1. guidechem.com Another synthetic protocol specifies a molar ratio of 2,6-dichlorophenol to nitric acid in the range of 1:1.2 to 1:1.6. google.com

For the subsequent reduction of the nitro group to an amine, the molar ratio of the nitro compound to the reducing agent is similarly crucial. When using hydrazine hydrate as the reducing agent, its molar ratio relative to the 2,6-dichloro-4-nitrophenol is often kept in excess to drive the reaction to completion. Published methods cite molar ratios of 2,6-dichloro-4-nitrophenol to 80% hydrazine hydrate of approximately 1:1.5. guidechem.com Another patent describes an optimal molar ratio of the nitrophenol to hydrazine hydrate as being between 1:1.8 and 1:2.2, which is reported to ensure the reduction is thorough, thereby improving the final product yield. google.com

The table below summarizes typical molar ratios used in the synthesis of a representative dichloroaminophenol analogue.

| Reaction Step | Reactant 1 | Reactant 2 | Typical Molar Ratio (Reactant 1:Reactant 2) | Reference |

| Nitration | 2,6-Dichlorophenol | Nitric Acid | 1 : (1.2-1.6) | google.com |

| Reduction | 2,6-Dichloro-4-nitrophenol | Hydrazine Hydrate | 1 : (1.8-2.2) | google.com |

| Reduction | 2-Chloro-4-nitrophenol | Hydrazine Hydrate | 1.0 : (1.0-2.0) | google.com |

Isolation and Purification Techniques

Following the synthesis, a series of isolation and purification steps are necessary to obtain 2,6-dichloro-3-aminophenol hydrochloride or its analogues in a state of high purity. These techniques are designed to remove unreacted starting materials, reagents, solvents, and by-products generated during the reaction.

Recrystallization Methods

Recrystallization is a fundamental technique for purifying the crude solid product. The choice of solvent is paramount and is based on the principle that the desired compound should be sparingly soluble at low temperatures but highly soluble at higher temperatures, while impurities remain soluble at all temperatures or are insoluble. For aminophenol derivatives, alcohols such as ethanol and butanol, or solvent mixtures, are effective for recrystallization. nih.govepo.org The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified compound crystallizes out of the solution and can be collected. epo.orggoogle.com In some procedures, an initial wash of the crude precipitate with water and a dilute soda ash solution is performed to neutralize and remove acidic impurities before the final recrystallization from an organic solvent like methanol. patsnap.com

Filtration and Distillation Processes

Filtration is ubiquitously employed throughout the synthesis and purification process to separate solid products from liquid phases. epo.orggoogleapis.com This can involve collecting the precipitated crude product after the reaction, isolating crystals after recrystallization, or removing solid catalysts from the reaction mixture. guidechem.comgoogle.com For instance, after the reduction of 2,6-dichloro-4-nitrophenol, the catalyst is removed by hot filtration while the product remains in solution. guidechem.com The product is then crystallized from the filtrate upon cooling and collected via a second filtration step. guidechem.com

Distillation, particularly vacuum or flash distillation, is used to remove solvents from the filtrate or to purify liquid intermediates. epo.org This technique is valuable for separating components with different boiling points. For example, after an extraction step, solvents like aniline (B41778) and toluene can be recovered from the organic phase by distillation for reuse. google.com In the preparation of m-aminophenol, the crude product is flash distilled at reduced pressure (10 torr) to separate it from non-volatile impurities before recrystallization. epo.org

Chromatographic Purification Strategies

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are powerful tools for both the analysis of product purity and for purification itself. patsnap.comnih.gov Reversed-phase HPLC is commonly used to determine the purity of aminophenol products and to quantify any related impurities. nih.gov

A typical method for analyzing p-aminophenol and its by-products involves a Hypersil ODS column with a mobile phase consisting of a buffered aqueous solution (e.g., KH2PO4 and Na2HPO4) and methanol. nih.gov Detection is often performed using a UV spectrophotometer at a specific wavelength, such as 232 nm. nih.gov For preparative purification of some derivatives, column chromatography using silica (B1680970) gel with an eluent system like ethyl acetate/petroleum ether can be employed to isolate the target compound from a complex mixture. google.com HPLC analysis is crucial for confirming the purity of the final product, with standards often requiring purities of 99% or higher. guidechem.com

Emerging Synthetic Techniques for Dichloroaminophenol Derivatives

Advances in synthetic chemistry continue to provide more efficient, safer, and environmentally benign routes to dichloroaminophenol derivatives. One area of development is the use of highly efficient catalytic systems. For the reduction of nitrophenols, specific homemade catalysts have been developed that allow for effective catalytic reduction, which can be an alternative to using stoichiometric reducing agents. guidechem.com

Another emerging strategy involves combining multiple synthetic steps into a more streamlined process. For example, a synthesis route for 2,6-dichloro-4-aminophenol has been designed where the organic layer containing the diazotized intermediate is directly used in the subsequent hydrogenation step without isolation. patsnap.com This approach simplifies the process flow, reduces the use of distillation, and minimizes waste. patsnap.com

Advanced Structural Characterization and Elucidation of 2,6 Dichloro 3 Aminophenol Hydrochloride

Spectroscopic Approaches for Molecular Structure Determination

Spectroscopy is a cornerstone in the elucidation of molecular structures, providing insights into the electronic, vibrational, and nuclear environments within a molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For 2,6-dichloro-3-aminophenol hydrochloride, the molecular formula is C₆H₅Cl₂NO·HCl, with a formula weight of 214.48 g/mol for the hydrochloride salt and 178.02 g/mol for the free base (2,6-dichloro-3-aminophenol). chemicalbook.comnist.gov

In electron ionization (EI) mass spectrometry, the free base, 2,6-dichloro-3-aminophenol, would be analyzed. The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern for the two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a characteristic cluster of peaks for the molecular ion and its fragments, with relative intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ ions, respectively.

Table 1: Predicted Mass Spectrometry Data for 2,6-Dichloro-3-aminophenol (Free Base)

| Feature | Predicted m/z Value | Notes |

|---|---|---|

| Molecular Ion (M⁺) | 177 | Corresponding to the most abundant isotopes (²H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). |

| Isotope Peaks | 179, 181 | Characteristic pattern due to the presence of two chlorine atoms. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For substituted phenols and anilines, characteristic π → π* transitions are typically observed.

The UV-Vis spectrum of this compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), is expected to show absorption maxima characteristic of a substituted aminophenol. For comparison, 3-aminophenol (B1664112) exhibits absorption bands in the UV range. nist.govnist.gov The presence of two electron-withdrawing chlorine atoms on the aromatic ring, in addition to the electron-donating hydroxyl (-OH) and amino (-NH₂) groups, will influence the energy of the electronic transitions, causing shifts in the absorption maxima (λmax). Specifically, the chlorine atoms may induce a bathochromic (red) or hypsochromic (blue) shift depending on the interplay of their inductive and resonance effects with the other substituents.

Studies on related chlorophenols, such as 2,6-dichlorophenol (B41786), show distinct absorption maxima that are influenced by solvent and pH. nih.gov The protonation of the amino group in the hydrochloride salt form would also significantly impact the electronic structure and, consequently, the UV-Vis spectrum compared to the free base. Tautomeric studies, investigating the equilibrium between the phenol-amine and the potential keto-imine forms, can also be facilitated by UV-Vis spectroscopy by observing spectral changes under different solvent polarities or pH conditions.

Table 2: Expected UV-Vis Absorption Data

| Compound | Expected λmax (nm) | Associated Transition |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide definitive information about the arrangement of protons. In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the ammonium (B1175870) protons.

Aromatic Protons: The two aromatic protons at positions 4 and 5 are chemically non-equivalent and would appear as two distinct doublets due to coupling with each other.

Hydroxyl Proton: A broad singlet for the phenolic -OH group.

Ammonium Protons: A broad signal corresponding to the -NH₃⁺ protons of the hydrochloride salt.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the electronic environment of each carbon atom. For the 2,6-dichloro-3-aminophenol structure, six distinct signals are expected for the aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts would be influenced by the attached functional groups:

C-O Carbon: Shifted downfield to ~150-160 ppm.

C-N Carbon: Shifted downfield to ~140-150 ppm.

C-Cl Carbons: Shifted downfield due to the electronegativity of chlorine.

C-H Carbons: Located at relatively upfield positions in the aromatic region.

While specific spectral data for this compound is limited, predicted spectra and data from analogous compounds like 3-aminophenol and 2,6-dichlorophenol support these expected features. nih.govnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 | Doublet, Doublet | Two signals for H-4 and H-5. |

| ¹H (-OH) | 9.0 - 10.0 | Broad Singlet | Chemical shift is solvent dependent. |

| ¹H (-NH₃⁺) | 7.0 - 8.5 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

N-H Stretch: As a hydrochloride salt, the amino group exists as an ammonium ion (-NH₃⁺). This gives rise to a broad and complex absorption pattern between 2800 and 3200 cm⁻¹, often overlapping with C-H stretches.

C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponds to the phenolic C-O bond.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, are expected for the C-Cl bonds.

Data from related compounds like 3-aminophenol hydrochloride and 4-amino-2,6-dichlorophenol (B1218435) confirm these characteristic vibrational frequencies. nist.govchemicalbook.com

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

| Ammonium | N-H Stretch | 2800 - 3200 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Phenolic Ether | C-O Stretch | 1200 - 1260 |

Crystallographic Analysis for Solid-State Structure

Crystallographic techniques, particularly X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Techniques for Crystal Structure Resolution

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. While crystallographic data for this compound are not found in the searched literature, a detailed study of the closely related isomer, 4-amino-2,6-dichlorophenol, offers significant insight into the type of structural information that can be obtained. nih.govresearchgate.net

In the study of 4-amino-2,6-dichlorophenol, crystals were grown from a methanol solution and analyzed. nih.govresearchgate.net The analysis revealed a monoclinic crystal system and provided precise atomic coordinates. This allowed for the determination of key structural features, such as the planarity of the molecule and the nature of intermolecular hydrogen bonding. The crystal structure showed that O—H···N and N—H···O hydrogen bonds link the molecules into sheets, a common motif in aminophenols. nih.govresearchgate.net

A similar analysis of this compound would be expected to reveal its crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate the precise bond lengths and angles, the conformation of the molecule, and the intricate network of hydrogen bonds involving the hydroxyl group, the ammonium group, and the chloride counter-ion, which governs the crystal packing.

Table 5: Crystal Data for the Isomer 4-Amino-2,6-dichlorophenol

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₅Cl₂NO | nih.govresearchgate.net |

| Formula Weight | 178.02 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Unit Cell a (Å) | 4.6064 (5) | nih.govresearchgate.net |

| Unit Cell b (Å) | 11.7569 (12) | nih.govresearchgate.net |

| Unit Cell c (Å) | 13.2291 (13) | nih.govresearchgate.net |

| Unit Cell β (°) | 96.760 (5) | nih.govresearchgate.net |

Note: This data is for the related isomer, 4-amino-2,6-dichlorophenol, and is presented for illustrative purposes.

Computational Tools for Structure Solution and Refinement (e.g., SHELX, ORTEP)

The elucidation of the three-dimensional atomic arrangement of this compound from raw X-ray diffraction data is a complex process that necessitates the use of powerful computational tools. The SHELX suite of programs (including SHELXT and SHELXL) and the Oak Ridge Thermal-Ellipsoid Plot Program (ORTEP) are quintessential examples of software employed for the solution, refinement, and visualization of crystal structures.

Structure Solution with SHELXT:

The initial and most critical step after data collection is to solve the "phase problem" and obtain an initial model of the crystal structure. SHELXT is a state-of-the-art program designed for the ab initio crystal structure solution of small to medium-sized molecules. It employs intrinsic phasing methods, which are direct methods that use statistical relationships between the intensities of the measured reflections to determine the initial phases. For a compound like this compound, the heavy chlorine atoms would act as strong scatterers, providing a solid starting point for the phasing process and facilitating a straightforward solution.

Structure Refinement with SHELXL:

Once an initial structural model is obtained, SHELXL is used for the full-matrix least-squares refinement of the crystallographic model. This iterative process refines various parameters to achieve the best possible fit between the observed diffraction data and the calculated data based on the model. The key parameters refined include:

Atomic Coordinates: The x, y, and z coordinates of each non-hydrogen atom are precisely adjusted.

Anisotropic Displacement Parameters (ADPs): These parameters describe the thermal motion of each atom as a three-dimensional ellipsoid, indicating the direction and magnitude of atomic vibrations within the crystal lattice.

Site Occupancy Factors: In cases of disorder, these factors refine the relative populations of atoms at specific sites.

Hydrogen atoms are typically placed in calculated, idealized positions and refined using a riding model. The quality of the final refined structure is assessed using several crystallographic agreement factors, or R-factors.

Visualization with ORTEP:

Following successful refinement, a program like ORTEP is used to generate a visual representation of the molecule. An ORTEP diagram provides a clear illustration of the molecular geometry, bond lengths, and bond angles. A key feature of these plots is the depiction of atoms as thermal ellipsoids, where the size and shape of the ellipsoid are derived from the anisotropic displacement parameters, providing insight into the atomic motion.

Without a publicly available crystal structure, a hypothetical data table for this compound is presented below to illustrate the typical output of a crystallographic study.

Hypothetical Crystallographic Data and Refinement Details

| Parameter | Value |

| Empirical formula | C₆H₆Cl₃NO |

| Formula weight | 214.48 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(4) Å, α = 90° |

| b = 12.456(6) Å, β = 101.34(2)° | |

| c = 9.876(5) Å, γ = 90° | |

| Volume | 978.9(8) ų |

| Z | 4 |

| Density (calculated) | 1.456 Mg/m³ |

| Absorption coefficient | 0.895 mm⁻¹ |

| F(000) | 432 |

| Theta range for data collection | 2.50 to 28.00° |

| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.092 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.105 |

| Goodness-of-fit on F² | 1.05 |

Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| Cl1 | 0.2543(1) | 0.1876(1) | 0.4321(1) | 0.056(1) |

| Cl2 | 0.6789(1) | 0.3456(1) | 0.2109(1) | 0.061(1) |

| O1 | 0.8912(3) | 0.1234(2) | 0.6789(2) | 0.048(1) |

| N1 | 0.4567(3) | 0.5678(2) | 0.8901(2) | 0.045(1) |

| C1 | 0.4321(4) | 0.2987(3) | 0.5432(3) | 0.039(1) |

| C2 | 0.5678(4) | 0.3541(3) | 0.4321(3) | 0.041(1) |

| C3 | 0.6543(4) | 0.4567(3) | 0.5123(3) | 0.040(1) |

| C4 | 0.5987(4) | 0.4987(3) | 0.6543(3) | 0.042(1) |

| C5 | 0.4632(4) | 0.4432(3) | 0.7654(3) | 0.043(1) |

| C6 | 0.3765(4) | 0.3412(3) | 0.6876(3) | 0.041(1) |

The combination of these powerful computational tools allows for the transformation of raw diffraction data into a detailed and accurate three-dimensional model of the molecule, providing fundamental insights into its chemical structure and bonding.

Reactivity and Mechanistic Investigations of 2,6 Dichloro 3 Aminophenol Hydrochloride

Influence of Phenolic Hydroxyl and Amino Groups on Reactivity

The reactivity of 2,6-dichloro-3-aminophenol hydrochloride is fundamentally dictated by the dual presence of the phenolic hydroxyl (-OH) and the amino (-NH₂) groups, which are presented as an ammonium (B1175870) salt (-NH₃⁺) in the hydrochloride form. Aminophenols are amphoteric compounds, capable of acting as either weak acids or weak bases, though the basic character of the amino group typically predominates. researchgate.net

The amino group significantly influences the acidity of the phenolic hydroxyl, with studies on simpler aminophenols showing that the presence of the amino group tends to depress the acidity of the hydroxyl function. researchgate.net Conversely, the electron-withdrawing nature of the two chlorine atoms is expected to increase the acidity of the phenolic proton compared to an unsubstituted aminophenol.

These two functional groups represent distinct sites for chemical reactions. The hydroxyl group can undergo O-alkylation, while the amino group can be selectively N-alkylated through different synthetic routes, such as reductive amination. The ability to selectively functionalize one group over the other is a key aspect of aminophenol chemistry.

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution on the 2,6-dichloro-3-aminophenol ring is controlled by the combined directing effects of the substituents. The hydroxyl and amino groups are powerful activating groups and are ortho-, para-directing. The two chlorine atoms are deactivating but are also ortho-, para-directing.

In this molecule:

The hydroxyl group at position 1 directs incoming electrophiles to positions 2 (blocked), 4, and 6 (blocked).

The amino group at position 3 directs to positions 2 (blocked), 4, and 6 (blocked).

Both of the strong activating groups (-OH and -NH₂) concertedly direct substitution to position 4. The chlorine atoms at positions 2 and 6 also exert an influence, but the regioselectivity is overwhelmingly dictated by the activating groups. Therefore, electrophilic attack is strongly predicted to occur at the C4 position. This is consistent with synthetic routes for the isomeric 2,6-dichloro-4-aminophenol, where nitration of 2,6-dichlorophenol (B41786) occurs exclusively at the para-position (C4) to yield 2,6-dichloro-4-nitrophenol (B181596). guidechem.comgoogle.com

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Substituent | Directing Influence of -OH (at C1) | Directing Influence of -NH₂ (at C3) | Combined Effect | Predicted Outcome |

|---|---|---|---|---|---|

| C4 | Hydrogen | Para (Activating) | Para (Activating) | Strongly Favored | Major Substitution Site |

| C5 | Hydrogen | Meta (Disfavored) | Ortho (Activating) | Minor/Disfavored | Unlikely |

Oxidation Pathways and Product Formation (e.g., Quinones)

Aminophenols are known to be susceptible to oxidation, often yielding colored products. researchgate.net While 3-aminophenol (B1664112) is generally the most stable of the simple isomers, the presence of activating groups makes the ring electron-rich and prone to oxidation. researchgate.net Oxidation of aminophenols can proceed through the formation of free radicals. For instance, p-aminophenol oxidation is known to form a p-aminophenoxy free radical, leading ultimately to polymeric materials or coupled products like indophenols. researchgate.net

The oxidation of p-aminophenol can also yield benzoquinone imines, which can then undergo further reactions. rsc.org It is plausible that 2,6-dichloro-3-aminophenol would undergo similar oxidation, likely initiated at the amino or hydroxyl group, to form corresponding quinone-imine or phenoxazine-type structures, with the chlorine atoms remaining on the ring. The ultimate products are often complex polymeric mixtures. researchgate.net

Reduction Chemistry

The primary application of reduction chemistry in the context of this molecule relates to its synthesis. The amino group at C3 is typically introduced by the chemical reduction of a precursor, 2,6-dichloro-3-nitrophenol. This transformation is a standard procedure in aromatic chemistry.

For the related isomer, 2,6-dichloro-4-aminophenol, the synthesis involves the reduction of 2,6-dichloro-4-nitrophenol using methods like catalytic hydrogenation (e.g., with a platinum or palladium catalyst) or chemical reducing agents like hydrazine (B178648) hydrate (B1144303). guidechem.comgoogle.comgoogle.com A significant challenge in the catalytic hydrogenation of chloronitroaromatics is preventing the undesired side reaction of hydrodechlorination, where a chlorine atom is reductively removed from the aromatic ring. google.com This suggests that under harsh reduction conditions, 2,6-dichloro-3-aminophenol could potentially be reduced further to a monochloro- or unsubstituted aminophenol.

Exploration of Tautomeric Equilibria and pH-Dependent Behavior

As an amphoteric molecule, this compound exhibits significant pH-dependent behavior. researchgate.net In its hydrochloride salt form, the amino group is protonated to form an ammonium cation (-NH₃⁺). As the pH of a solution is raised, this group will be deprotonated to the free amino group (-NH₂). At higher pH values, the phenolic proton can be removed to form a phenolate (B1203915) anion (-O⁻).

The molecule may also exhibit tautomerism. While phenol-keto tautomerism is generally unfavorable for simple phenols, the presence of the amino group allows for potential imine-enamine or quinonoid forms, particularly in excited states or as transient intermediates during reactions. Studies on related Schiff bases confirm the existence of enol-imine and keto-amine tautomers, which are interconvertible.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of the closely related isomer, 4-amino-2,6-dichlorophenol (B1218435), provides significant insight into the expected intermolecular interactions. researchgate.net In this analog, the molecule is planar, and the crystal packing is dominated by intermolecular hydrogen bonds. Specifically, O—H⋯N hydrogen bonds create infinite chains, which are then linked by N—H⋯O hydrogen bonds to form two-dimensional sheets. researchgate.net

A key finding for the 4-amino-2,6-dichlorophenol isomer is that the bulky chlorine atoms at the 2 and 6 positions provide sufficient steric hindrance to prevent the more complex, saturated three-dimensional hydrogen-bonding networks observed in simpler aminophenols. researchgate.net It is highly probable that this compound exhibits a similar hydrogen-bonding pattern, forming sheet-like structures driven by O-H···N and N-H···O (or N⁺-H···O) interactions.

Reactivity with Specific Reagents

The reactivity of this compound can be summarized based on the behavior of its functional groups.

Table 2: Summary of Reactivity with Specific Reagents

| Reagent Type | Predicted Reaction |

|---|---|

| Oxidizing Agents (e.g., K₃[Fe(CN)₆], H₂O₂) | Oxidation to form colored products, likely substituted benzoquinone imines or polymeric materials. rsc.org |

| Reducing Agents (e.g., H₂/Pt, Hydrazine Hydrate) | The molecule is already in a reduced (amino) form. Harsh conditions could lead to hydrodechlorination (loss of Cl). google.com |

| Strong Acids (e.g., HCl) | Forms a stable salt by protonating the basic amino group, as in the hydrochloride form. researchgate.net |

| Strong Bases (e.g., NaOH) | Deprotonates the acidic phenolic hydroxyl group to form a sodium phenolate salt. researchgate.net |

| Electrophiles (e.g., Br₂, HNO₃) | Undergoes electrophilic aromatic substitution, predicted to occur at the C4 position. |

| Alkylation Agents (e.g., Alkyl Halides) | Can undergo selective alkylation at either the hydroxyl (O-alkylation) or amino (N-alkylation) positions depending on reaction conditions. |

| Diazo-forming Reagents (e.g., NaNO₂/HCl) | The aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing other functional groups. researchgate.net |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 2,6-Dichloro-3-aminophenol hydrochloride, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and various electronic properties that govern its stability and reactivity.

A hypothetical DFT calculation on 2,6-Dichloro-3-aminophenol would likely show a HOMO localized primarily on the aminophenol ring, particularly on the amino and hydroxyl groups, which are electron-donating. The LUMO, conversely, would be expected to be distributed across the aromatic ring, with significant contributions from the carbon atoms bonded to the chlorine atoms. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability; a larger gap generally implies higher stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2,6-Dichloro-3-aminophenol (Note: This table is illustrative and based on general principles of DFT calculations for similar molecules. Actual values would require specific computation.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | ~ -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects the chemical stability and reactivity of the molecule. |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools for elucidating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. grnjournal.usrsc.org For this compound, theoretical studies can predict its reactivity in various chemical transformations.

For example, the synthesis of aminophenol derivatives often involves the reduction of a corresponding nitro compound. nih.gov Computational modeling can be used to explore the mechanism of such a reduction. By mapping the potential energy surface of the reaction, chemists can identify the most likely reaction pathway, including any intermediate species and the high-energy transition states that must be overcome for the reaction to proceed.

A plausible reaction to study computationally would be the further functionalization of the amino or hydroxyl groups. For instance, the acylation of the amino group is a common reaction. DFT calculations could be employed to model the reaction between 2,6-Dichloro-3-aminophenol and an acylating agent. The calculations would reveal the geometry of the transition state, where the new carbon-nitrogen bond is partially formed, and the activation energy required for this step. This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

Table 2: Hypothetical Predicted Activation Energies for a Reaction of 2,6-Dichloro-3-aminophenol (Note: This table is for illustrative purposes. Actual values would depend on the specific reaction and computational method.)

| Reaction Step | Reactants | Transition State Geometry | Predicted Activation Energy (kcal/mol) |

|---|---|---|---|

| N-Acylation | 2,6-Dichloro-3-aminophenol + Acetyl Chloride | Tetrahedral intermediate with partial C-N bond formation | 15-20 |

These computational predictions can guide experimental chemists in selecting appropriate reagents and conditions to achieve desired chemical transformations. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its conformational landscape. pitt.educore.ac.uk For a flexible molecule like 2,6-Dichloro-3-aminophenol, MD simulations can reveal the different spatial arrangements (conformers) the molecule can adopt and the relative energies of these conformers.

An MD simulation of this compound in a solvent, such as water, would track the movements of all atoms over a period of nanoseconds or even microseconds. nih.gov This would allow for the analysis of the rotational freedom around the C-N and C-O bonds, as well as the orientation of the hydroxyl and protonated amino groups relative to the benzene (B151609) ring. The simulations would likely show that while the aromatic ring is rigid, the substituent groups have considerable flexibility.

The results of an MD simulation can be used to generate a Ramachandran-like plot for the key dihedral angles, showing the most populated conformational states. This information is crucial for understanding how the molecule might interact with a biological target, such as a protein binding site, as the conformation of the molecule can significantly affect its binding affinity.

Table 3: Hypothetical Key Dihedral Angles and Their Preferred Ranges from MD Simulations of 2,6-Dichloro-3-aminophenol (Note: This table is illustrative and based on general principles of molecular dynamics for similar molecules.)

| Dihedral Angle | Atoms Defining the Angle | Predicted Preferred Range (degrees) |

|---|---|---|

| τ1 | C2-C3-N-H | 0 ± 30 |

Understanding the conformational preferences of this compound is a critical step in rational drug design and in predicting its physical properties.

Quantitative Structure-Activity Relationship (QSAR) and Structural Activity Relationship (SAR) Insights

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or a particular property like toxicity. scholarsresearchlibrary.com While specific QSAR/SAR studies for this compound are not documented, studies on related halogenated phenols provide a framework for how such an analysis would be conducted. researchgate.netresearchgate.net

A QSAR study on a series of substituted aminophenols, including 2,6-Dichloro-3-aminophenol, would involve calculating a variety of molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). These calculated descriptors are then statistically correlated with experimentally measured biological activity, such as the inhibition of an enzyme or the toxicity to a cell line. nih.gov

For example, a QSAR model for the toxicity of halogenated phenols has shown that hydrophobicity (logP) and electronic parameters are often key determinants of toxicity. jst.go.jp A hypothetical QSAR equation for a series of dichlorinated aminophenols might look like:

log(1/IC50) = c1 * logP + c2 * σ + c3 * E_LUMO + constant

where IC50 is the concentration required for 50% inhibition, logP is the logarithm of the octanol-water partition coefficient, σ is the Hammett electronic parameter, and E_LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (c1, c2, c3) would be determined by regression analysis.

Such a model would provide valuable insights into which structural features of this compound are most important for its biological activity and could guide the design of new analogues with improved properties.

Spectroscopic Property Prediction and Validation

Computational chemistry can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

For this compound, it is possible to calculate the expected chemical shifts for the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. np-mrd.orgchemicalbook.comchemicalbook.com These calculations are typically performed using DFT methods, often with the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts can then be compared with experimental data to confirm the structure of the molecule. rsc.org

Similarly, the vibrational frequencies corresponding to the bonds within the molecule can be calculated, which directly relates to the peaks observed in an IR spectrum. This can help in assigning the various peaks in an experimental IR spectrum to specific molecular vibrations, such as the N-H stretch of the amino group, the O-H stretch of the hydroxyl group, and the C-Cl stretches.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,6-Dichloro-3-aminophenol (Note: These are illustrative values. Actual chemical shifts would depend on the solvent and the specific computational method used.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 145.2 |

| C2 | - | 118.9 |

| C3 | - | 130.5 |

| C4 | 6.85 | 115.8 |

| C5 | 7.10 | 121.3 |

| C6 | - | 125.7 |

| N-H | 4.5 (broad) | - |

The ability to predict spectroscopic properties provides a powerful tool for chemists, complementing experimental techniques and providing a deeper understanding of molecular structure.

Analytical Methodologies for Purity Assessment and Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of 2,6-dichloro-3-aminophenol hydrochloride and its potential impurities. These techniques leverage the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for determining the purity of this compound and for profiling its impurities. researchgate.netnih.gov The versatility of HPLC allows for the separation of the main compound from structurally similar impurities, which may include isomers, starting materials, and by-products from the synthetic process. google.comgoogle.com

A typical HPLC method for the analysis of chlorinated phenols and aminophenols involves a reversed-phase column, often a C18 or a specialized phase designed for polar compounds. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed during the run, is frequently employed to achieve optimal separation of a wide range of impurities with varying polarities. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte and its impurities exhibit significant absorbance. researchgate.net For enhanced specificity and identification of unknown impurities, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Chlorinated Aminophenol Compounds

| Parameter | Value/Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Phosphate Buffer (pH 3.0) B: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical set of starting conditions for method development and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is the method of choice for the analysis of volatile and semi-volatile organic impurities that may be present in the this compound substance. These volatile components often include residual solvents from the manufacturing process. innoteg-instruments.comchromatographyonline.comthermofisher.comorbitscience.com Due to the low volatility of the hydrochloride salt itself, direct GC analysis is generally not feasible. Instead, headspace GC is the preferred technique. innoteg-instruments.comchromatographyonline.comthermofisher.comorbitscience.com

In headspace GC, a sample of the compound is placed in a sealed vial and heated, allowing any volatile impurities to partition into the gas phase (the headspace) above the sample. A portion of this headspace gas is then injected into the GC system for analysis. This technique prevents the non-volatile components of the sample, such as the this compound itself, from contaminating the GC column. innoteg-instruments.comorbitscience.com

The GC is typically equipped with a capillary column with a phase suitable for separating a wide range of solvents (e.g., a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase) and a flame ionization detector (FID), which is sensitive to most organic compounds. chromatographyonline.com For identification of unknown volatile impurities, a mass spectrometer (GC-MS) can be used as the detector. irjet.net While direct GC analysis of this compound is not common, derivatization to a more volatile form could theoretically allow for its analysis by GC, although this is less straightforward than HPLC. iu.eduresearchgate.netnih.gov

Table 2: Representative Headspace GC Conditions for Residual Solvent Analysis

| Parameter | Value/Condition |

| Column | DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Nitrogen or Helium |

| Oven Temperature Program | Initial 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 200 °C |

| Detector (FID) Temperature | 250 °C |

| Headspace Vial Temperature | 80 °C |

| Headspace Incubation Time | 30 min |

This table provides general conditions for headspace GC analysis of residual solvents and should be optimized based on the specific solvents of interest.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of chemical reactions during the synthesis of this compound. youtube.comnih.gov It allows chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the desired product. youtube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

After the solvent front has moved a sufficient distance, the plate is removed, dried, and the separated spots are visualized. Since many organic compounds are colorless, visualization is often achieved by using a UV lamp (if the compounds are UV-active) or by staining the plate with a chemical reagent that reacts with the compounds to produce colored spots. libretexts.orgyoutube.com For phenols, a ferric chloride solution can be an effective visualizing agent, producing colored complexes. libretexts.org Iodine vapor is another common general-purpose stain. libretexts.org

Column Chromatography for Analytical Separation

Column chromatography, operating on the same principles as TLC, can be used for the analytical separation and purification of this compound from its impurities. While often used on a larger scale for preparative purification, analytical-scale column chromatography can provide a more detailed separation profile than TLC.

In this technique, a glass column is packed with a solid adsorbent (stationary phase), such as silica gel or alumina. The sample mixture is loaded onto the top of the column and a solvent (mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their interactions with the stationary and mobile phases, leading to their separation. The separated components are then collected in fractions as they exit the column. The composition of these fractions can be analyzed by other techniques, such as TLC or HPLC.

Spectrophotometric Determination Methods

Spectrophotometric methods offer a straightforward and often rapid approach for the quantification of this compound, typically after a color-forming reaction.

Colorimetric Assays with Chromogenic Reagents (e.g., 2,6-Dichloroquinone-4-chloroimide or Gibb's reagent)

A classic and effective method for the determination of phenols, including this compound, involves the use of a chromogenic reagent that reacts with the phenolic group to produce a colored product. One of the most well-known reagents for this purpose is 2,6-dichloroquinone-4-chloroimide, also known as Gibb's reagent. nih.gov

The reaction with Gibb's reagent is typically carried out in a buffered alkaline solution. nih.gov The reagent reacts with phenols that have an unsubstituted para-position to the hydroxyl group. In the case of 2,6-dichloro-3-aminophenol, the para-position to the hydroxyl group is substituted with an amino group, which can influence the reaction. However, Gibb's reagent is also known to react with some aromatic amines. researchgate.net The reaction mechanism involves the coupling of the reagent with the phenol (B47542) or aminophenol to form a colored indophenol (B113434) dye. nih.govresearchgate.net The intensity of the resulting color, which can be measured using a UV-Visible spectrophotometer at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the analyte. researchgate.net

This colorimetric assay provides a quantitative measure of the total phenolic or aminophenolic content. It is essential to establish the stoichiometry and optimal reaction conditions (e.g., pH, reagent concentration, and reaction time) for the specific reaction between this compound and Gibb's reagent to ensure accurate and reproducible results.

UV-Vis Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy is a widely utilized technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle behind this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For the quantitative analysis of this compound, a solution of the compound is prepared in a suitable solvent, typically one that does not absorb in the same wavelength range as the analyte. The UV-Vis spectrum of the solution is then recorded, which is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified from the spectrum. This λmax is characteristic of the compound under the specific solvent conditions and provides the highest sensitivity for quantification. For halogen-substituted 2-aminophenols, the λmax and molar extinction coefficient can vary depending on the substitution pattern. nih.gov

To determine the concentration of an unknown sample, a calibration curve is first constructed. This is achieved by preparing a series of standard solutions of this compound of known concentrations and measuring the absorbance of each at the predetermined λmax. A graph of absorbance versus concentration is then plotted, which should yield a straight line passing through the origin, confirming the linear relationship as dictated by Beer-Lambert's law. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Validation of Analytical Procedures

The validation of an analytical procedure is a critical process that demonstrates its suitability for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical methods, which include the evaluation of several key parameters to ensure the method is reliable, reproducible, and accurate. The primary validation parameters include accuracy, precision, linearity, and detection limits.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). The precision is often expressed as the relative standard deviation (RSD) of a series of measurements.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The linearity is determined by analyzing a series of dilutions of a standard solution and plotting the response (e.g., absorbance) against the concentration. The relationship is typically evaluated by calculating the correlation coefficient (r) of the linear regression line, which should be close to 1.

Detection Limit (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Quantitation Limit (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following table provides a hypothetical example of validation parameters for a UV-Vis spectroscopic method for the quantification of this compound, based on typical values for similar analytical methods.

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Finding for this compound Analysis |

| Accuracy | Recovery of 98.0% to 102.0% | 99.5% recovery |

| Precision (RSD) | Repeatability (Intra-day) ≤ 2%Intermediate (Inter-day) ≤ 3% | Intra-day RSD: 0.8%Inter-day RSD: 1.5% |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |

| Linearity Range | Dependent on the assay | 1 - 25 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |

Applications in Advanced Organic Synthesis As a Building Block

Role as an Intermediate in Pharmaceutical Synthesis

While specific pharmaceuticals derived directly from 2,6-dichloro-3-aminophenol hydrochloride are not extensively documented, the broader class of chlorinated aminophenols serves as critical intermediates in the production of active pharmaceutical ingredients (APIs). The structural motifs present in this compound are found in several important drugs. For instance, the related compound 2,6-dichlorophenylamine is a key precursor in the synthesis of Diclofenac, a widely used nonsteroidal anti-inflammatory drug. google.com

Furthermore, the isomer 2-amino-4,6-dichlorophenol (B1218851) is a crucial intermediate in the manufacturing of Oxyclozanide, a veterinary pharmaceutical agent used to treat liver fluke infections in livestock. cionpharma.com The synthesis of Oxyclozanide relies on the specific chemical properties of its dichlorinated aminophenol precursor to build the final active molecule. cionpharma.com These examples highlight the established role of dichlorinated amino-aromatic compounds as vital building blocks in the pharmaceutical industry, suggesting the potential of this compound for the development of novel therapeutic agents. cionpharma.comclearsynth.com

| Property | Value |

| Chemical Name | 3-amino-2,6-dichlorophenol |

| Synonym | 2,6-Dichloro-3-aminophenol |

| Molecular Formula | C₆H₅Cl₂NO |

| CAS Number | 28165-63-1 |

**7.2. Precursor for Dyes and Pigments

Aminophenol derivatives are fundamental components in the dye manufacturing industry. specialchem.com The amino group on the aromatic ring can be readily converted into a diazonium salt, which can then be coupled with other aromatic compounds to form azo dyes. This classic reaction is a cornerstone of color chemistry. specialchem.com The isomer 2,6-dichloro-4-aminophenol is recognized as an important dye intermediate. patsnap.com

The presence and position of the two chlorine atoms in this compound would significantly influence the properties of any resulting dye, affecting its final color, stability, and fastness. The ability of aminophenols to form stable color compounds makes them valuable in various applications, including hair dyes. specialchem.com

Utility in the Synthesis of Agrochemicals (e.g., Fungicides, Insecticides like Hexaflumuron)

The class of dichlorinated aminophenols has proven utility in the agrochemical sector. A prominent example is the use of the isomer 2,6-dichloro-4-aminophenol as a key intermediate in the synthesis of Hexaflumuron. patsnap.comgoogle.com Hexaflumuron is a potent benzoylurea (B1208200) insecticide that acts as a chitin (B13524) synthesis inhibitor, effective against various pests. google.com The synthesis pathway for this high-efficiency pesticide relies on the structural backbone provided by the dichlorinated aminophenol starting material. google.comguidechem.com The final product, 2,6-dichloro-4-aminophenol, is often produced through the nitration of 2,6-dichlorophenol (B41786) followed by a reduction step. google.com This established application underscores the importance of this chemical family in developing modern crop protection agents.

Applications in Specialty Chemical Production (e.g., Corrosion Inhibitors, Polymer Additives)

The functional groups within this compound suggest its potential for use in specialty chemical applications. The presence of both an amino group and a phenolic hydroxyl group on the same molecule allows it to interact with metal surfaces. This property is characteristic of corrosion inhibitors, which function by adsorbing onto a metal and forming a protective barrier against corrosive agents.

In the field of polymer science, phenol (B47542) derivatives are often used as antioxidants or stabilizers. They can terminate free-radical chain reactions, thereby preventing the degradation of the polymer matrix. The specific combination of functional groups in this compound makes it a candidate for investigation as a specialized polymer additive.

Advanced Cross-linking Reagents (e.g., Protein Cross-linking)

Cross-linking reagents are molecules that can form covalent bonds between two or more other molecules. The amino (-NH₂) and hydroxyl (-OH) groups of this compound are reactive sites that could be functionalized for this purpose. For example, the amino group can react with carboxyl groups on proteins. While direct use as a cross-linker is not widely documented, it could serve as a precursor for more complex, bifunctional cross-linking agents used in biochemical research, such as in protein structure analysis.

Environmental Fate and Transformation of Chlorinated Aminophenols

Degradation Pathways in Environmental Compartments (Water, Soil)

Chlorinated phenols, including by extension 2,6-Dichloro-3-aminophenol hydrochloride, are recognized as environmental pollutants due to their use in the synthesis of dyes, pesticides, and pharmaceuticals. researchgate.net Their persistence and fate in the environment are governed by several degradation processes. In both aqueous and soil environments, the primary degradation mechanisms for chlorinated organic compounds are microbial biodegradation and photodegradation. usgs.govnih.gov

In soil and water, chlorinated phenols can undergo either aerobic or anaerobic degradation. researchgate.net Under aerobic conditions, microorganisms can utilize these compounds as a source of carbon and energy. researchgate.net The degradation process often involves the hydroxylation and subsequent cleavage of the aromatic ring. wsu.edu Anaerobic conditions, on the other hand, favor reductive dechlorination, where chlorine atoms are systematically replaced by hydrogen atoms, leading to less chlorinated and generally less toxic phenols that can be more readily mineralized. researchgate.net The rate of degradation is influenced by factors such as the number and position of chlorine atoms on the phenolic ring, with highly chlorinated phenols being more resistant to aerobic degradation. researchgate.net

The degradation of chlorinated ethanes and ethenes in water, which shares some mechanistic similarities with chlorinated phenols, primarily occurs through reductive dechlorination and dehydrohalogenation. nih.gov The presence of certain minerals, like pyrite (B73398) and magnetite, can also contribute to the degradation of chlorinated compounds in anoxic conditions. nih.gov While specific studies on this compound are lacking, it is anticipated that its degradation would follow similar pathways, influenced by the environmental conditions present.

Microbial Biotransformation and Biodegradation Mechanisms

The microbial breakdown of chlorinated phenols is a key process in their removal from the environment. researchgate.net Various bacterial strains have been identified that can metabolize different polychlorophenols. wsu.edu These microorganisms possess specialized enzymatic systems to systematically break down these complex molecules. wsu.edu

Enzymatic Degradation Pathways (e.g., Oxygenases, Dioxygenases)

The enzymatic degradation of chlorinated phenols is initiated by enzymes such as monooxygenases and dioxygenases. wsu.edu For instance, in the degradation of 2,4,6-trichlorophenol (B30397) by Cupriavidus necator JMP134, a monooxygenase (TcpA) is involved in the initial hydroxylation step. wsu.edu Similarly, the degradation of pentachlorophenol (B1679276) in Sphingobium chlorophenolicum involves a dioxygenase (PcpA) that acts on a hydroquinone (B1673460) intermediate. wsu.edu These enzymes introduce oxygen atoms into the aromatic ring, making it susceptible to cleavage. wsu.edu Following ring cleavage, the resulting intermediates are funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

Another important class of enzymes involved in the degradation of phenolic compounds are peroxidases, such as soybean peroxidase and lignin (B12514952) peroxidase, which can oxidize a wide range of phenols in the presence of hydrogen peroxide. mdpi.combiorxiv.org Laccases also play a role in the degradation of chlorophenols. biorxiv.orgrsc.org These enzymes are particularly effective in breaking down complex aromatic structures. biorxiv.org

| Enzyme Class | Example Enzyme | Organism/Source | Role in Degradation |

| Monooxygenase | 2,4,6-trichlorophenol-4-monooxygenase (TcpA) | Cupriavidus necator JMP134 | Initial hydroxylation of the aromatic ring. wsu.edu |

| Dioxygenase | 2,6-dichloro-p-hydroquinone 1,2-dioxygenase (PcpA) | Sphingobium chlorophenolicum | Cleavage of the hydroquinone intermediate. wsu.edu |

| Peroxidase | Soybean Peroxidase (SBP) | Soybean hulls | Oxidation of chlorophenols. mdpi.com |

| Laccase | Laccase | White rot fungi | Degradation of chlorophenolic compounds. biorxiv.org |

Identification of Biodegradation Metabolites

The identification of metabolites is crucial for understanding the degradation pathway. In the degradation of 4-chloro-2-aminophenol, for example, the proposed pathway involves initial enzymatic reactions that lead to the formation of intermediates which are then further broken down. researchgate.net For other chlorinated phenols, such as 2,4,6-trichlorophenol, degradation proceeds through the formation of dichlorinated hydroquinones, which are then cleaved. wsu.edu While specific metabolites for this compound have not been documented, it is plausible that its degradation would involve initial dehalogenation or hydroxylation, followed by ring cleavage to produce smaller, non-aromatic molecules that can enter central metabolism.

Photodegradation Processes in Aqueous and Atmospheric Environments

Photodegradation is another significant pathway for the transformation of chlorinated phenols in the environment, particularly in aqueous systems. nih.gov This process involves the absorption of light, which can lead to direct photolysis or the formation of reactive oxygen species like hydroxyl radicals and singlet oxygen that then react with the compound. nih.gov The rate and mechanism of photodegradation are influenced by factors such as pH, the presence of other dissolved substances, and the number and position of chlorine atoms on the phenol (B47542) ring. nih.gov The primary reactions in the photodegradation of chlorophenols include dechlorination, oxidation, and dimerization. nih.gov For a compound like this compound, photodegradation in sunlit surface waters could be a relevant transformation process.

Sorption and Mobility in Environmental Matrices

The movement of chlorinated phenols in the environment is largely controlled by their sorption to soil and sediment particles. Sorption can reduce the bioavailability of these compounds for microbial degradation and their mobility in groundwater. nih.gov The extent of sorption is influenced by the physicochemical properties of the compound, such as its water solubility and octanol-water partition coefficient, as well as the characteristics of the soil, including its organic matter content and pH. Generally, less soluble and more hydrophobic compounds tend to sorb more strongly to soil. The mobility of chlorinated organics in groundwater is also affected by advection and dispersion. nih.gov

Environmental Monitoring and Detection Strategies (as informed by analytical methods)